Bis(trifluoromethyl)trisulfane
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Overview
Description
Bis(trifluoromethyl)trisulfane is a chemical compound with the molecular formula C₂F₆S₃. It is known for its unique structure, which includes three sulfur atoms and two trifluoromethyl groups.
Preparation Methods
The synthesis of bis(trifluoromethyl)trisulfane typically involves the reaction of trifluoromethyl-containing precursors with sulfur sources. One common method involves the use of trifluoromethyl iodide and elemental sulfur under specific conditions to yield the desired trisulfane compound . Industrial production methods may vary, but they generally follow similar principles, ensuring the safe handling and efficient production of the compound.
Chemical Reactions Analysis
Bis(trifluoromethyl)trisulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state sulfur compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(trifluoromethyl)trisulfane has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which bis(trifluoromethyl)trisulfane exerts its effects involves the interaction of its trifluoromethyl and sulfur groups with molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Bis(trifluoromethyl)trisulfane can be compared with other similar compounds, such as:
Bis(trifluoromethyl)disulfane: This compound has two sulfur atoms instead of three and exhibits different chemical properties and reactivity.
Trifluoromethyl sulfone: Contains a sulfur atom bonded to two oxygen atoms and a trifluoromethyl group, showing distinct chemical behavior.
Trifluoromethyl thiol: Features a sulfur atom bonded to a trifluoromethyl group and a hydrogen atom, with unique reactivity patterns.
The uniqueness of this compound lies in its three sulfur atoms and two trifluoromethyl groups, which confer specific chemical properties and reactivity that are not observed in its analogs .
Properties
CAS No. |
372-06-5 |
---|---|
Molecular Formula |
C2F6S3 |
Molecular Weight |
234.2 g/mol |
IUPAC Name |
trifluoro-(trifluoromethyltrisulfanyl)methane |
InChI |
InChI=1S/C2F6S3/c3-1(4,5)9-11-10-2(6,7)8 |
InChI Key |
BHXPRVBRPHEPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)SSSC(F)(F)F |
Origin of Product |
United States |
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